![molecular formula C9H7F4NO2 B1395235 Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate CAS No. 1227572-09-9](/img/structure/B1395235.png)
Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate is represented by the formula C9H7F4NO2. The SMILES string representation is FCC1=NC=CC(C(OCC)=O)=C1 .Physical And Chemical Properties Analysis
Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate is a solid . Its molecular weight is 237.15 g/mol. Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I have access to.Scientific Research Applications
Electrochemical Fluorination in Organic Compounds
A study by Konno, Shimojo, and Fuchigami (1998) explored the anodic fluorination of ethyl isonicotinate, leading to the creation of 2-fluoroisonicotinate. This process demonstrated the potential for selective fluorination in organic synthesis, which is a key method in the development of various organic compounds, including pharmaceuticals (Konno, Shimojo, & Fuchigami, 1998).
Photoredox Catalysis in Fluoromethylation
In 2016, Koike and Akita studied the use of trifluoromethyl groups, like those in ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate, in photoredox catalysis. This approach is particularly useful in the synthesis of pharmaceuticals and agrochemicals, leveraging radical reactions for fluoromethylation (Koike & Akita, 2016).
Synthesis of Fluorinated Organic Compounds
Pomeisl, Kvíčala, and Paleta (2006) discussed the synthesis of various fluorinated compounds, including those derived from ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate. The study highlighted the importance of such compounds as building blocks in organic synthesis, particularly in the creation of novel molecules with potential pharmaceutical applications (Pomeisl, Kvíčala, & Paleta, 2006).
Polymerization and Copolymerization Applications
Patil and Améduri (2013) reviewed the use of trifluoromethyl groups in polymer science, particularly in the synthesis and polymerization of various monomers. The unique properties imparted by these groups make them valuable in high-tech applications, including the development of materials with specific electronic or chemical properties (Patil & Améduri, 2013).
Safety And Hazards
Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIXLMPDSMTCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200196 | |
Record name | Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate | |
CAS RN |
1227572-09-9 | |
Record name | Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227572-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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